molecular formula C13H15NO2 B2929379 Alkyne tyramide CAS No. 1694495-59-4

Alkyne tyramide

Cat. No. B2929379
CAS RN: 1694495-59-4
M. Wt: 217.268
InChI Key: CQZJBJSXQYZLEX-UHFFFAOYSA-N
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Description

Alkyne Tyramide is a clickable ascorbate peroxidase 2 (APEX2) probe . It substantially improves APEX-labeling efficiency in intact yeast cells and facilitates the identification of APEX-labeling sites, allowing the unambiguous assignment of membrane topology of mitochondrial proteins .


Synthesis Analysis

Alkyne Tyramide is a highly efficient clickable substrate for ascorbate peroxidase 2 (APEX2), improving APEX-labeling in intact yeast cells . It enables biotin-independent detection of labeled proteins . The synthesis of alkynes from dihaloalkanes involves dehydrohalogenation, which usually takes place using alkoxide bases with high temperatures .


Molecular Structure Analysis

The empirical formula of Alkyne Tyramide is C14H17NO2 . It has a molecular weight of 231.29 . The structure of Alkyne Tyramide is consistent with its NMR data .


Chemical Reactions Analysis

Alkyne Tyramide, being a click chemistry reagent, contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is significant in the field of bio-orthogonal protein labeling .

Scientific Research Applications

1. Immunofluorescent Staining

Alkyne tyramide has been utilized in a novel immunostaining technique, offering improved detection thresholds compared to conventional methods. This technique, based on the tyramide signal amplification/catalyzed reporter deposition method with alkyne tyramide, results in significantly lower non-specific background than traditional fluorescent tyramides (Antonov et al., 2019).

2. Synthesis of Alkynes

Alkynes, including alkyne tyramide, serve as important building blocks in various fields such as synthetic and medicinal chemistry, chemical biology, and materials science. Efficient methods for their synthesis, such as the direct synthesis from readily available carboxylic acids, are subjects of intensive research (Le Vaillant et al., 2015).

3. Bioconjugation and Labeling

Alkynes are key components in click chemistry, widely used for bioconjugation, selective tagging of protein modifications, and labeling of metabolites and drug targets. Their distinct properties enable facile detection by fluorescence or mass spectrometry when tagged with certain molecules (Yang et al., 2017).

4. Biosynthesis of Natural Products

Alkyne tyramide and related compounds can be incorporated into natural product scaffolds using biosynthetic pathway engineering. This opens up possibilities for tagging major classes of natural products, including polyketides (Zhu et al., 2015).

5. Catalytic Processes

Alkynes are fundamental raw materials in catalytic processes for generating various organic compounds. They can be activated selectively under mild conditions, facilitating transformations into functional substances (Lei et al., 2017).

6. Click-Chemistry with Nucleic Acids

Azide-alkyne cycloadditions, involving alkyne tyramide, are employed in nucleic acid chemistry. This allows for efficient labeling, ligation, and cyclization of oligonucleotides, enhancing various biological and biochemical applications (Fantoni et al., 2021).

7. Enzymatic Tools for Alkyne Biosynthesis

Enzymatic pathways for terminal alkyne biosynthesis in bacteria have been discovered, revealing new approaches for the production of alkyne-functionalized proteins and natural products (Zhu et al., 2015).

8. Hydroamination of Alkynes

Alkynes, like alkyne tyramide, are used in hydroamination reactions for synthesizing various nitrogen heterocycles. This method is an efficient and sustainable process in pharmaceutical and organic chemistry (Patel et al., 2017).

9. Proteomic Profiling

Alkyne tyramide plays a role in proteomic profiling, especially in the context of dynamic proteomics and mass spectrometry. Its application in peptide-based click chemistry significantly improves the identification rates of proteins (Sun et al., 2020).

10. Organic Synthesis

Alkynes, including alkyne tyramide, are fundamental in various organic name reactions, serving as key synthons for planning new organic reactions and synthesizing complex molecules (Heravi et al., 2019).

Mechanism of Action

Alkyne Tyramide acts as a clickable ascorbate peroxidase 2 (APEX2) probe . It improves APEX-labeling efficiency in intact yeast cells and enables biotin-independent detection of labeled proteins .

It is a white to beige powder that is soluble in DMSO at 2 mg/mL . The molecular weight of Alkyne Tyramide is 231.29 .

Safety and Hazards

Alkyne Tyramide is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]pent-4-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-2-3-4-13(16)14-10-9-11-5-7-12(15)8-6-11/h1,5-8,15H,3-4,9-10H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZJBJSXQYZLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(=O)NCCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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